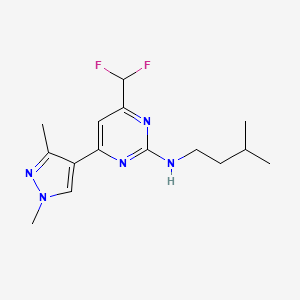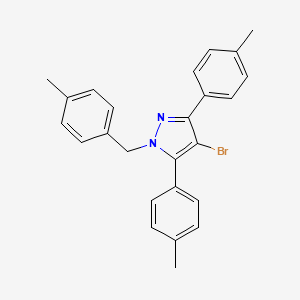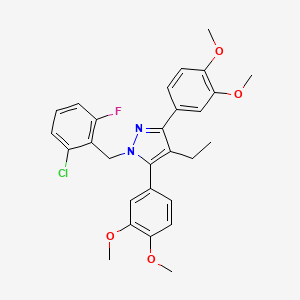![molecular formula C22H23FN6O B10930528 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930528.png)
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as an ethyl group, a fluorophenyl group, and a carboxamide group. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization reactions to form the fused pyrazolopyridine structure. This step may involve the use of reagents such as phosphorus oxychloride (POCl~3~) or other cyclizing agents.
Introduction of Substituents: The introduction of the ethyl, fluorophenyl, and carboxamide groups is achieved through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, aryl halides, and amides under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity, as well as the development of scalable processes for large-scale production.
Analyse Chemischer Reaktionen
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the pyrazolopyridine ring.
Wissenschaftliche Forschungsanwendungen
N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique structure and potential biological activities. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: The compound can be used as a tool in biological research to study its effects on cellular processes and molecular pathways. It may be used in assays to identify its molecular targets and mechanisms of action.
Chemical Biology: The compound can be used in chemical biology research to develop probes and inhibitors for studying specific biological pathways and targets.
Pharmaceutical Development: The compound may be explored for its potential as a lead compound in the development of new pharmaceuticals. Its pharmacokinetic and pharmacodynamic properties can be studied to optimize its therapeutic potential.
Wirkmechanismus
The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Target Binding: The compound may bind to specific proteins or enzymes, inhibiting their activity or modulating their function. This binding can lead to changes in cellular processes and signaling pathways.
Pathway Modulation: The compound may affect various signaling pathways involved in cell growth, proliferation, and survival. By modulating these pathways, the compound can influence cellular responses and outcomes.
Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins. This can lead to changes in the expression of genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-(4-Fluorphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Pyrazolopyrimidine: Diese Verbindungen haben eine ähnliche verschmolzene Ringstruktur, unterscheiden sich jedoch in der Art der heterocyclischen Ringe und Substituenten.
Indolderivate: Indolderivate teilen einige strukturelle Ähnlichkeiten, haben aber unterschiedliche biologische Aktivitäten und Anwendungen.
Imidazolderivate: Imidazolhaltige Verbindungen haben eine andere Ringstruktur, können aber eine ähnliche chemische Reaktivität und biologische Eigenschaften aufweisen.
Die Einzigartigkeit von N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-(4-Fluorphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden chemischen und biologischen Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C22H23FN6O |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[1-(1-ethylpyrazol-3-yl)ethyl]-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O/c1-5-28-11-10-19(27-28)14(3)25-22(30)18-12-13(2)24-21-20(18)15(4)26-29(21)17-8-6-16(23)7-9-17/h6-12,14H,5H2,1-4H3,(H,25,30) |
InChI-Schlüssel |
OVWHVAKFYQWRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)C(C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10930454.png)
![4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10930458.png)

![propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10930473.png)
![3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10930479.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930482.png)



![6-cyclopropyl-3-methyl-1-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930501.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10930509.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930516.png)
![Ethyl 2-(ethylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10930534.png)
